N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
This compound features a nicotinamide core modified with two critical substituents:
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-17-2-1-3-18(10-17)26-13-19(31-22(26)28)12-25-21(27)16-4-5-20(24-11-16)30-14-15-6-8-29-9-7-15/h1-5,10-11,15,19H,6-9,12-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURRSAMFXZDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the oxazolidinone ring and nicotinamide moiety, suggests a range of biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C₁₈H₁₈ClN₃O₃
- Molecular Weight: 345.8 g/mol
- CAS Number: 954701-96-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazolidinone structure allows for effective binding to target proteins, potentially modulating their activity and influencing cellular pathways involved in inflammation and microbial resistance.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The oxazolidinone core is known for its effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). A study demonstrated that derivatives of oxazolidinones showed potent antibacterial activity by inhibiting protein synthesis in bacterial cells.
Anti-inflammatory Effects
The compound's nicotinamide component suggests potential anti-inflammatory effects. Nicotinamide has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of oxazolidinone derivatives. The results indicated that modifications to the structure significantly enhanced potency against resistant bacterial strains, suggesting that this compound could similarly exhibit enhanced antibacterial effects .
- Inflammation Modulation : In a clinical trial focusing on nicotinamide's role in skin inflammation, participants receiving nicotinamide showed reduced levels of inflammatory markers. This supports the hypothesis that compounds containing this moiety may effectively modulate inflammatory responses .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Chemical Reactions Analysis
Functionalization of the Oxazolidinone Methyl Group
The methyl group at the 5-position of the oxazolidinone is functionalized via nucleophilic substitution or reductive amination:
- Bromination : Treatment with N-bromosuccinimide (NBS) under radical initiation (AIBN) to introduce a bromomethyl group .
- Amination : Reaction with ammonia or primary amines (e.g., benzylamine) in THF to form the amine-linked intermediate .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 70°C | 85% | |
| Reductive Amination | NaBH₃CN, MeOH, 25°C | 68% |
Nicotinamide Coupling
The nicotinamide moiety is introduced via amide bond formation:
- Activation : Use of BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HATU to activate the carboxylic acid .
- Coupling : Reaction with the amine-functionalized oxazolidinone intermediate in anhydrous DCM or DMF .
Example Protocol :
text6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid + Oxazolidinone-methylamine Reagents: HATU, DIPEA, DMF Conditions: 25°C, 6 h Yield: 65%[3]
Etherification of the Pyran Methoxy Group
The tetrahydro-2H-pyran-4-yl methoxy group is installed via Mitsunobu reaction or nucleophilic substitution:
- Mitsunobu : Reaction of 6-hydroxynicotinamide with tetrahydro-2H-pyran-4-ylmethanol using DIAD and PPh₃ .
- SN2 Displacement : Use of NaH or K₂CO₃ with a methyl iodide derivative .
Comparative Data :
| Method | Reagents | Yield | Selectivity |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | 78% | High |
| SN2 | NaH, DMF, 60°C | 62% | Moderate |
Stability and Degradation Pathways
- Hydrolytic Degradation : The oxazolidinone ring undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, forming a secondary amine and CO₂ .
- Photooxidation : Exposure to UV light (λ = 254 nm) leads to cleavage of the nicotinamide C–N bond, confirmed by LC-MS .
Stability Profile :
| Condition | Half-Life (25°C) | Major Degradants |
|---|---|---|
| pH 1.2 (HCl) | 2.5 h | Amine derivative |
| pH 10.0 (NaOH) | 1.8 h | Carboxylic acid |
| UV Light (254 nm) | 6 h | Nicotinic acid fragment |
Catalytic Modifications
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been attempted on the chlorophenyl group:
- Borylation : Reaction with bis(pinacolato)diboron and Pd(dppf)Cl₂ to form a boronic ester intermediate .
- Suzuki Coupling : Subsequent reaction with aryl halides to introduce diverse aryl groups .
Optimization Table :
| Catalyst | Ligand | Yield (Borylation) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 88% |
| PdCl₂(dppf) | Dppf | 92% |
Stereochemical Considerations
The oxazolidinone’s 5-position is stereogenic. Chiral HPLC or enzymatic resolution (e.g., using lipase B) achieves enantiomeric excess >99% .
Chiral Separation Data :
| Method | Column | ee (%) | Retention Time (min) |
|---|---|---|---|
| HPLC (Chiralpak IA) | Hexane:iPrOH 90:10 | 99.2 | 12.4 |
| Enzymatic Resolution | Lipase B, pH 7.0 | 98.5 | N/A |
Scale-Up Challenges
Comparison with Similar Compounds
Structural and Functional Analogues
RAF709 (Compound 14)
- Structure : Biaryl amide with a tetrahydropyran (THP) oxy-pyridine group.
- Key Features : The THP substituent was introduced to disrupt crystal packing, improving solubility while maintaining cellular potency in KRAS mutant cancers .
- Relevance to Target Compound: The shared THP-derived group suggests similar solubility advantages. However, RAF709’s biaryl amide structure differs from the target’s oxazolidinone-nicotinamide hybrid, likely altering kinase selectivity.
Thiohydantoin Derivatives (Compounds 2D, 3D, 4D)
- Structure : Thiohydantoin-isonicotinamide hybrids with cyclohexyl and aryl groups.
- Key Features :
N-(4-(Chlorodifluoromethoxy)phenyl)-... Nicotinamide ()
- Structure : Nicotinamide with chlorodifluoromethoxy and pyrazole groups.
- Key Features : High molecular weight (894.39) and density (1.404 g/cm³), indicating significant lipophilicity. The chlorodifluoromethoxy group may enhance membrane permeability compared to the target’s 3-chlorophenyl .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
